2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
Description
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is a cyanoacrylic acid derivative featuring a cyclopropyl-substituted pyrrole ring. This compound belongs to a class of organic materials studied for their optoelectronic properties, particularly in applications such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The cyanoacrylic acid group acts as an electron acceptor and anchoring moiety, while the cyclopropyl-pyrrole unit contributes to electron donation and conjugation extension.
Properties
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDDKQZLYRCIHS-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Formation
The pyrrole core is synthesized via a Paal-Knorr reaction or cyclocondensation of γ-diketones with amines. For example, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole is prepared by reacting cyclopropylamine with hexane-2,5-dione under acidic conditions. This step typically achieves yields of 65–75% and requires careful pH control to avoid over-protonation of the amine.
Cyclopropane Functionalization
The cyclopropyl group is introduced early in the synthesis to ensure stability during subsequent steps. Patent EP0021114A1 describes a method for cyclopropane ring formation via base-mediated elimination of 3-halogen-3-cyano intermediates. For instance, treating 3-bromo-3-cyano-2,2-dimethylpropane-1-carboxylic acid ester with potassium carbonate in dimethylformamide (DMF) at 60°C induces cyclization, yielding a cyclopropane derivative.
Stepwise Preparation Methods
Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
Reagents :
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Cyclopropylamine
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Hexane-2,5-dione
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p-Toluenesulfonic acid (p-TsOH)
Procedure :
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Cyclopropylamine (1.0 equiv) and hexane-2,5-dione (1.1 equiv) are dissolved in toluene.
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p-TsOH (0.05 equiv) is added, and the mixture is refluxed at 110°C for 12 hours.
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The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1).
Optimization of Reaction Conditions
Solvent Selection
Temperature and Catalysis
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Cyclopropanation : Optimal at 60–80°C with K₂CO₃ as base. Higher temperatures (>100°C) promote decarboxylation side products.
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Knoevenagel Condensation : Proceeds efficiently at room temperature with piperidine catalysis, avoiding energy-intensive heating.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is primarily used in proteomics research . It serves as a building block for the synthesis of more complex molecules that can be used to study protein interactions, enzyme functions, and other biochemical processes. Its unique structure allows it to interact with various biological targets, making it a valuable tool in chemical biology and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyclopropyl and pyrrole groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs :
Compound 6: 2-Cyano-3-(5-(8-(3,4-ethylenedioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid .
Compound 7: 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid .
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid (DSSC dye) .
Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives .
Electronic Properties :
Compound 6 exhibits a narrower energy gap (2.09 eV) compared to Compound 7 (2.20 eV), attributed to the stronger electron-donating 3,4-ethylenedioxythiophene (EDOT) substituent enhancing conjugation . Both compounds demonstrate bipolar charge transport due to delocalized HOMO/LUMO orbitals, a critical feature for OPVs.
Photovoltaic Performance :
| Parameter | Compound 6 | Compound 7 | (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid |
|---|---|---|---|
| VOC (V) | 0.96 | 0.84 | ~0.7 (estimated) |
| PCE (%) | Not reported | Not reported | 3.30 |
Compound 6 achieves a higher open-circuit voltage (VOC = 0.96 V) than Compound 7 (0.84 V), likely due to improved electron injection efficiency (ΔGinject = -0.73 eV vs. -0.60 eV) . The diphenylamino-based dye in DSSCs shows moderate PCE (~3.3%), highlighting the trade-off between structural complexity and device efficiency .
Substituent Effects
- Cyclopropyl vs. Cyclohexyl: The cyclohexyl analog (2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, CAS 732291-33-7) has a bulkier substituent, which may reduce intermolecular packing efficiency compared to the cyclopropyl variant .
- Thiophene vs.
Thermodynamic Stability
Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives exhibit well-characterized thermodynamic stability in both crystalline and gas phases, with heat capacities ranging from 5–370 K . Similar studies for the cyclopropyl-pyrrole derivative are absent but would be critical for industrial processing.
Biological Activity
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. With a molecular formula of C13H14N2O2 and a molecular weight of 230.267 g/mol, this compound is characterized by the presence of a cyano group and a pyrrole moiety, which contribute to its reactivity and potential therapeutic applications.
The compound's structural attributes include:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.267 g/mol
- CAS Numbers : 1164471-51-5; 790270-77-8
- IUPAC Name : (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, suggesting applications in treating conditions such as asthma and other respiratory diseases.
- Receptor Interaction : Preliminary studies indicate that it may interact with specific receptors involved in inflammation and pain pathways, enhancing its therapeutic potential.
While detailed mechanisms remain under investigation, the compound's functional groups allow for various chemical reactions:
- The cyano group can participate in nucleophilic addition reactions.
- The acrylic acid moiety is capable of undergoing Michael addition or polymerization reactions.
These properties suggest that the compound could form complex structures or derivatives that may enhance its biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |
| Study B | Receptor binding | Identified interaction with specific inflammatory receptors. |
| Study C | Synthesis methods | Outlined multi-step synthesis techniques yielding high purity. |
Applications
The unique structure of this compound allows it to be explored for various applications:
- Medicinal Chemistry : Potential development as an anti-inflammatory agent.
- Agricultural Chemistry : Investigated for use in agrochemical formulations due to its biological activity.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid | Structure A | Cyclohexyl group; different steric effects |
| 4-Amino-N-(4-fluorophenyl)-N-methylbenzamide | Structure B | Amino group enhances solubility; different target interactions |
The distinct combination of functional groups in this compound contributes to its specific reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, and how can purity be ensured?
- Methodological Answer : A common approach involves Knoevenagel condensation , where the cyanoacrylic acid moiety is formed via reaction between a substituted pyrrole carbonyl derivative and malononitrile. For analogous compounds (e.g., 3-(2-chloropyridin-4-yl)acrylic acid derivatives), yields exceeding 80% were achieved using reflux conditions in ethanol with catalytic piperidine . Post-synthesis, purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and validated by ¹H-NMR (to confirm substituent integration) and X-ray crystallography (for structural verification) . Accelerated stability studies (4°C, 25°C, 40°C) under controlled humidity can assess degradation pathways .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H-NMR : Focus on resolving pyrrole ring protons (δ 6.5–7.5 ppm) and the cyanoacrylic acid α,β-unsaturated system (δ 6.6–7.2 ppm for =CH, δ 12–13 ppm for -COOH) .
- FT-IR : Confirm cyano (C≡N, ~2200 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) functional groups.
- X-ray Crystallography : Resolve steric effects from the cyclopropane and dimethylpyrrole groups, which influence reactivity .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), 25°C (ambient), and 40°C (stress conditions) with 60% relative humidity. Monitor degradation via HPLC-MS every 7–14 days. For similar acetic acid derivatives, 4°C storage minimized decomposition (<2% over 6 months) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify steric/electronic barriers (e.g., cyclopropane ring strain). Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict optimal solvents and catalysts . Validate predictions with statistical design of experiments (DoE) , such as a 2³ factorial design testing temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF). Analyze interactions using ANOVA to prioritize factors .
Q. What strategies resolve discrepancies between experimental yields and computational predictions?
- Methodological Answer :
- Statistical Contradiction Analysis : Use multivariate regression to identify outliers (e.g., unaccounted solvent effects or side reactions).
- Model Recalibration : Feed experimental data (e.g., failed reaction conditions) into computational workflows to refine activation energy thresholds .
- In Situ Spectroscopy : Monitor reactions via Raman or IR to detect intermediate species not modeled initially .
Q. How can reactor design improve scalability for derivatives of this compound?
- Methodological Answer : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropane ring formation).
- Membrane Separation : Integrate ceramic membranes to isolate acid-sensitive intermediates during workup .
- Process Simulation : Use Aspen Plus® to model solvent recovery and minimize waste.
Q. What advanced techniques elucidate the compound’s reaction mechanism in biological systems?
- Methodological Answer :
- Isotopic Labeling : Track the carboxylic acid group’s fate using ¹³C-labeled analogs in metabolic studies.
- Molecular Dynamics (MD) Simulations : Model interactions with enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory activity).
- LC-QTOF-MS : Identify adducts or degradation products in cell lysates, referencing fragmentation libraries .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method).
- Hirshfeld Surface Analysis : Resolve crystallographic packing effects that may distort bond lengths .
- Dynamic NMR : Probe rotational barriers of the cyclopropane group if temperature-dependent splitting is observed .
Experimental Design Table Example
| Factor | Levels Tested | Response Variable | Statistical Tool |
|---|---|---|---|
| Temperature (°C) | 80, 100, 120 | Yield (%) | ANOVA |
| Catalyst Loading (mol%) | 5, 10, 15 | Purity (HPLC area %) | Response Surface Methodology |
| Solvent Polarity | Ethanol, DMF, THF | Reaction Time (h) | Principal Component Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
